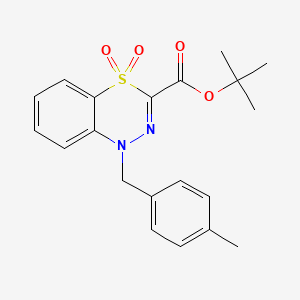
tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound is believed to exert its biological effects through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways. Its structure suggests potential interactions with cellular receptors and proteins involved in metabolic processes.
Antioxidant Activity
Research indicates that compounds similar to tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in conditions characterized by oxidative damage.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It could inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. The exact pathways involved remain to be fully elucidated.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes.
Case Studies and Experimental Evidence
- In Vitro Studies : In vitro experiments have demonstrated that tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate can significantly reduce the viability of cancer cell lines while sparing normal cells. This selectivity is beneficial for minimizing side effects during treatment.
- Animal Models : In vivo studies using rodent models have indicated that administration of the compound leads to a reduction in tumor size and improved survival rates compared to control groups. These findings suggest a potential for clinical application in cancer therapy.
- Mechanistic Insights : Further mechanistic studies have identified the activation of apoptotic pathways and downregulation of oncogenes as critical factors in the observed anticancer effects.
Data Summary
| Biological Activity | Evidence Level | Mechanism |
|---|---|---|
| Antioxidant | Moderate | Free radical scavenging |
| Anticancer | High | Apoptosis induction |
| Anti-inflammatory | Moderate | Cytokine inhibition |
Propriétés
IUPAC Name |
tert-butyl 1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-9-11-15(12-10-14)13-22-16-7-5-6-8-17(16)27(24,25)18(21-22)19(23)26-20(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAZLBWHRBMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













